molecular formula C8H5NO3S B12990010 5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid

5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid

Cat. No.: B12990010
M. Wt: 195.20 g/mol
InChI Key: SPSAJNMLXLFCHA-UHFFFAOYSA-N
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Description

5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid: is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction proceeds through a cyclization mechanism to form the thiazolo[3,2-a]pyridine core .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties .

Industry: In the industrial sector, the compound’s fluorescence properties are being investigated for use in sensors and imaging applications. Its ability to emit light under specific conditions makes it suitable for various technological applications .

Mechanism of Action

The mechanism of action of 5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid is unique due to its specific structural arrangement and the position of the carboxylic acid group.

Properties

Molecular Formula

C8H5NO3S

Molecular Weight

195.20 g/mol

IUPAC Name

5-oxo-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H5NO3S/c10-6-3-5(8(11)12)4-7-9(6)1-2-13-7/h1-4H,(H,11,12)

InChI Key

SPSAJNMLXLFCHA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=CC(=O)N21)C(=O)O

Origin of Product

United States

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